methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a complex organic compound that features a cyclohexyl ring substituted with an amino group, a tert-butoxycarbonyl-protected amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to introduce the amino group at the 4-position.
Protection of the Amino Group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amine.
Esterification: The protected amine is then reacted with methyl bromoacetate in the presence of a base like sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid.
Deprotection: Methyl 2-(4-aminocyclohexyl)aminoacetate.
Substitution: Derivatives with new substituents on the amino group.
Scientific Research Applications
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has several applications in scientific research:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships.
Biological Studies: Its derivatives are used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate depends on its specific application. In drug development, its derivatives may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Methyl 2-(4-hydroxycyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate: Features a hydroxyl group instead of an amino group, altering its reactivity and applications.
Uniqueness
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to the presence of both a protected amino group and an ester functionality, allowing for selective reactions and modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
2293144-37-1 |
---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.